

# Application Notes and Protocols: BX-2819 in Mouse Models

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Compound of Interest		
Compound Name:	BX-2819	
Cat. No.:	B12383018	Get Quote

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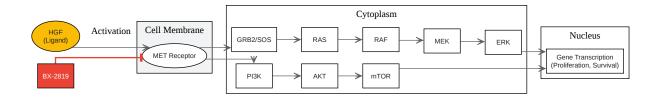
## Introduction

**BX-2819** is a hypothetical, orally bioavailable, small molecule inhibitor of the tyrosine kinase receptor, MET. Dysregulation of the MET signaling pathway is implicated in the progression of various cancers, promoting tumor growth, angiogenesis, and metastasis. These notes provide guidelines for the in vivo administration and dosage of **BX-2819** in preclinical mouse models of cancer.

# **Signaling Pathway**

The diagram below illustrates the proposed mechanism of action for **BX-2819**, which involves the inhibition of the MET receptor tyrosine kinase, thereby blocking downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.





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Figure 1: Proposed MET Signaling Pathway Inhibition by BX-2819.

## **Dosage and Administration**

The following tables summarize the recommended dosage and administration schedules for **BX-2819** in various mouse models. These recommendations are based on hypothetical efficacy and toxicology studies.

Table 1: BX-2819 Dosage in Xenograft Mouse Models

Mouse Model	Tumor Type	Administrat ion Route	Dosage (mg/kg)	Dosing Schedule	Vehicle
Nude (nu/nu)	Human Gastric (MKN-45)	Oral Gavage	25	QD (Once Daily)	0.5% Methylcellulo se + 0.2% Tween 80
SCID	Human Lung (H441)	Oral Gavage	50	QD (Once Daily)	0.5% Methylcellulo se + 0.2% Tween 80
NOD/SCID	Human Liver (HepG2)	Intraperitonea I	20	BID (Twice Daily)	10% DMSO in Saline

# Table 2: BX-2819 Dosage in Syngeneic Mouse Models

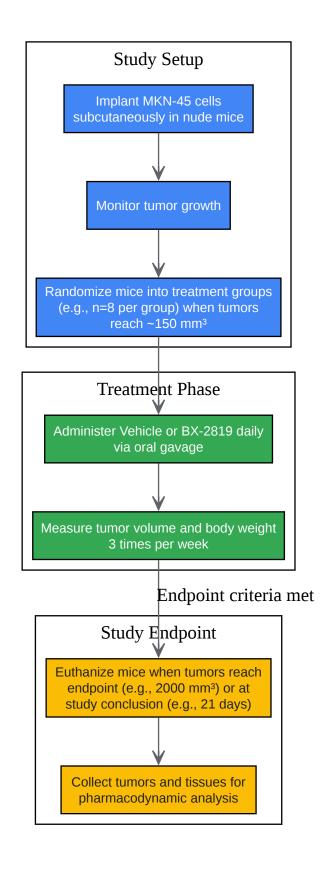


Mouse Strain	Tumor Cell Line	Administrat ion Route	Dosage (mg/kg)	Dosing Schedule	Vehicle
C57BL/6	MC38 (Colon)	Oral Gavage	30	QD (Once Daily)	0.5% Methylcellulo se + 0.2% Tween 80
BALB/c	CT26 (Colon)	Oral Gavage	40	QD (Once Daily)	0.5% Methylcellulo se + 0.2% Tween 80

# Experimental Protocols In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical efficacy study of **BX-2819** in a human gastric cancer xenograft model.





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Figure 2: Experimental Workflow for an In Vivo Efficacy Study.



#### Materials:

- Nude mice (athymic nu/nu), 6-8 weeks old
- MKN-45 human gastric cancer cells
- Matrigel
- BX-2819
- Vehicle solution (0.5% Methylcellulose, 0.2% Tween 80 in sterile water)
- Calipers
- Animal balance
- · Gavage needles

#### Procedure:

- Cell Preparation: Culture MKN-45 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10<sup>7</sup> cells/mL.
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10 $^6$  cells) into the right flank of each mouse.
- Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (L x W²)/2.
- Randomization: When tumors reach an average volume of 150 mm³, randomize mice into treatment and control groups.
- Dosing:
  - o Control Group: Administer the vehicle solution orally once daily.
  - Treatment Group: Administer BX-2819 (e.g., 25 mg/kg) formulated in the vehicle solution orally once daily.



- Monitoring: Measure tumor volume and body weight three times per week to assess efficacy and toxicity.
- Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm<sup>3</sup>) or at the end of the study period.
- Tissue Collection: At necropsy, collect tumors and other relevant tissues for further analysis (e.g., Western blot, immunohistochemistry).

## Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of **BX-2819** in mice.

## Procedure:

- Administer a single dose of BX-2819 to a cohort of mice (e.g., via oral gavage and intravenous injection in separate groups).
- Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
- Process blood to separate plasma.
- Analyze the concentration of **BX-2819** in plasma samples using LC-MS/MS.
- Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

# **Acute Toxicology Study**

Objective: To assess the short-term toxicity of **BX-2819** at various doses.

### Procedure:

- Dose cohorts of mice with escalating single doses of BX-2819.
- Monitor mice for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) for up to 14 days.
- At the end of the observation period, perform a complete necropsy.



- Collect blood for hematology and clinical chemistry analysis.
- Collect major organs for histopathological examination.

## Formulation of BX-2819 for In Vivo Use

For Oral Administration (Suspension):

- Weigh the required amount of BX-2819 powder.
- Prepare the vehicle solution (0.5% w/v methylcellulose and 0.2% v/v Tween 80 in sterile water).
- Add a small amount of the vehicle to the BX-2819 powder to create a paste.
- Gradually add the remaining vehicle while mixing to achieve a homogenous suspension.
- Store the suspension at 4°C and use within one week. Mix well before each administration.

For Intraperitoneal Injection (Solution):

- Dissolve BX-2819 in a minimal amount of DMSO.
- Add sterile saline to reach the final desired concentration. Ensure the final DMSO concentration is below 10% to minimize toxicity.
- The solution should be prepared fresh before each use.
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